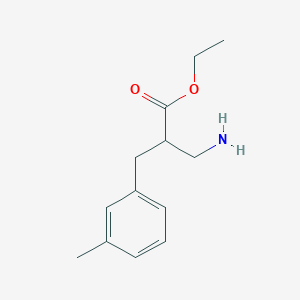
Ethyl 3-amino-2-(3-methylbenzyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-(3-methylbenzyl)propanoate is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is a derivative of propanoate and contains an amino group and a methylbenzyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-(3-methylbenzyl)propanoate typically involves the reaction of 3-methylbenzylamine with ethyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(3-methylbenzyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitro derivatives and imino derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
Ethyl 3-amino-2-(3-methylbenzyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-(3-methylbenzyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets . These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(2-chlorobenzyl)amino]propanoate
- Ethyl 3-[(3-fluoro-4-methylbenzyl)amino]propanoate
- Ethyl 3-amino-3-(4-pyridinyl)propanoate
Uniqueness
Ethyl 3-amino-2-(3-methylbenzyl)propanoate is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-3-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)12(9-14)8-11-6-4-5-10(2)7-11/h4-7,12H,3,8-9,14H2,1-2H3 |
InChI Key |
SPARSEGJJSRBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC(=C1)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















